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molecular formula C9H13NO2 B8458703 3-Isopropoxy-2-methoxy-pyridine

3-Isopropoxy-2-methoxy-pyridine

Cat. No. B8458703
M. Wt: 167.20 g/mol
InChI Key: ZJUWTDRRLNBDCS-UHFFFAOYSA-N
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Patent
US08476294B2

Procedure details

To a solution of methanolate obtained by dissolving sodium (534 mg, 23.25 mmol) in MeOH (8 ml) was added a solution of 2-chloro-3-isopropoxy-pyridine (Stage 93.1.4, 1.14 g, 6.64 mmol) in MeOH (2 ml). The reaction mixture was heated at 150° C. by microwave irradiation for 25 min then concentrated and quenched with EtOAc and brine. The organic layer was dried over Na2SO4, filtered and evaporated to give the title compound as an oil (HPLC: tR 2.66 min (Method A); M+H=264 MS-ES)
Quantity
534 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].Cl[C:3]1[C:8]([O:9][CH:10]([CH3:12])[CH3:11])=[CH:7][CH:6]=[CH:5][N:4]=1.[CH3:13][OH:14]>>[CH:10]([O:9][C:8]1[C:3]([O:14][CH3:13])=[N:4][CH:5]=[CH:6][CH:7]=1)([CH3:12])[CH3:11] |^1:0|

Inputs

Step One
Name
Quantity
534 mg
Type
reactant
Smiles
[Na]
Name
Quantity
8 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
1.14 g
Type
reactant
Smiles
ClC1=NC=CC=C1OC(C)C
Name
Quantity
2 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
then concentrated
CUSTOM
Type
CUSTOM
Details
quenched with EtOAc and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)OC=1C(=NC=CC1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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